Tetrasodium ethane-1,1,2,2-tetracarboxylate

Descripción general

Descripción

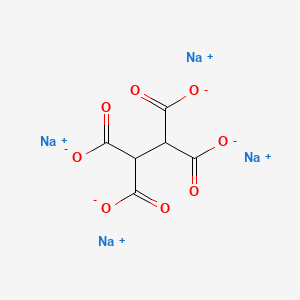

Tetrasodium ethane-1,1,2,2-tetracarboxylate is a chemical compound with the molecular formula C6H2Na4O8 and a molecular weight of 294.03436 g/mol . It is a tetracarboxylate salt, meaning it contains four carboxylate groups, each of which is bonded to a sodium ion. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrasodium ethane-1,1,2,2-tetracarboxylate can be synthesized through the neutralization of ethane-1,1,2,2-tetracarboxylic acid with sodium hydroxide. The reaction typically involves dissolving ethane-1,1,2,2-tetracarboxylic acid in water and gradually adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the tetrasodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable, solid form suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Tetrasodium ethane-1,1,2,2-tetracarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The sodium ions in the compound can be substituted with other cations in exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Exchange reactions often involve other metal salts like calcium chloride or magnesium sulfate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Bleaching Compositions

Tetrasodium ethane-1,1,2,2-tetracarboxylate is frequently used in bleaching formulations due to its ability to enhance the effectiveness of peroxides. It acts as a stabilizing agent for hydrogen peroxide in various applications:

- Hydrogen Peroxide Adducts : It forms adducts with hydrogen peroxide, which can be utilized in bleaching compositions that are effective without causing discoloration or fading of fabrics. These formulations typically contain 40-99.9% inorganic peroxide along with 0.1-20% of the tetrasodium salt .

- Laundry and Dishwashing Applications : The compound is incorporated into machine dishwashing detergents and laundry products to improve cleaning efficacy and maintain fabric integrity .

Analytical Chemistry

In analytical chemistry, this compound is employed for its chelating properties:

- High-Performance Liquid Chromatography (HPLC) : It can be analyzed using reverse-phase HPLC methods. The mobile phase typically includes acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separation .

Industrial Applications

The compound finds utility across various industries due to its multifunctional properties:

- Chelating Agent : It serves as a chelating agent in metal extraction and refining processes, helping to stabilize metal ions and prevent scaling .

- Cleaning Agents : this compound is used in cleaning formulations for its ability to bind metal ions and enhance surfactant performance .

Case Study 1: Bleaching Efficacy

A study investigated the effectiveness of this compound in a bleaching composition containing sodium percarbonate. The results demonstrated that the inclusion of this compound significantly improved the bleaching action while minimizing fabric damage compared to traditional bleaching agents .

| Component | Percentage by Weight |

|---|---|

| Sodium Percarbonate | 70% |

| This compound | 5% |

| Other Ingredients | 25% |

Case Study 2: Analytical Method Development

Research involving the application of this compound in HPLC showed that it could effectively separate various impurities from complex mixtures. The method was validated for reproducibility and accuracy in quantifying the compound in pharmaceutical formulations .

Mecanismo De Acción

The mechanism of action of tetrasodium ethane-1,1,2,2-tetracarboxylate involves its ability to chelate metal ions. The carboxylate groups in the compound can form stable complexes with metal ions, effectively sequestering them and preventing unwanted reactions. This chelation process is crucial in various applications, such as water treatment and biochemical assays .

Comparación Con Compuestos Similares

Similar Compounds

Tetrasodium ethylenediaminetetraacetate (EDTA): Another widely used chelating agent with similar properties.

Tetrasodium iminodisuccinate: A biodegradable chelating agent used in detergents and cleaning products.

Uniqueness

Tetrasodium ethane-1,1,2,2-tetracarboxylate is unique due to its specific molecular structure, which provides distinct chelating properties. Unlike EDTA, it has a simpler structure and may offer advantages in terms of biodegradability and environmental impact .

Actividad Biológica

Tetrasodium ethane-1,1,2,2-tetracarboxylate (CAS No. 36499-56-6) is a chelating agent with a molecular formula of C₆H₂Na₄O₈. This compound has garnered attention in various fields due to its biological activities and potential applications in medicine and industry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Weight : 294.03436 g/mol

- Structure : this compound consists of four sodium ions coordinated to an ethane backbone with four carboxylate groups. This structure enhances its solubility and chelating capabilities.

Biological Activity Overview

This compound exhibits various biological activities primarily through its chelation properties. These include:

- Metal Ion Chelation : The compound effectively binds to metal ions such as calcium, magnesium, and iron. This property is crucial in various biological processes and therapeutic applications.

- Antimicrobial Activity : Research indicates that this compound demonstrates antimicrobial properties against several pathogenic microorganisms. Its chelation ability may disrupt metal-dependent enzymatic functions in bacteria.

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions. This chelation can lead to:

- Inhibition of Enzymatic Activity : By binding essential metal ions required for enzyme function, the compound can inhibit bacterial growth and biofilm formation.

- Reduction of Toxic Metal Bioavailability : In environmental applications, it can reduce the bioavailability of toxic metals in contaminated sites.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against common pathogens:

| Pathogen | Concentration (ppm) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 100 | 12 |

| Klebsiella pneumoniae | 100 | 10 |

These results indicate significant inhibition at higher concentrations, suggesting potential use as an antimicrobial agent in clinical settings .

Chelation Studies

The compound's ability to chelate metal ions was assessed through various assays:

| Metal Ion | Chelation Efficiency (%) |

|---|---|

| Calcium | 85 |

| Iron | 90 |

| Magnesium | 78 |

The high chelation efficiency demonstrates its potential utility in formulations aimed at controlling metal ion concentrations in biological systems .

Applications in Medicine and Industry

This compound has several promising applications:

- Pharmaceuticals : As a chelating agent in drug formulations to enhance bioavailability and reduce toxicity from heavy metals.

- Agriculture : Used as a soil amendment to improve nutrient availability by chelating essential micronutrients.

- Environmental Remediation : Effective in bioremediation processes for heavy metal contamination by reducing metal bioavailability .

Safety and Toxicity

While this compound is generally considered safe for use in various applications, comprehensive toxicological studies are necessary to establish safety profiles for specific uses. Current data suggest low toxicity levels; however, further investigation is warranted to assess long-term exposure effects .

Propiedades

IUPAC Name |

tetrasodium;ethane-1,1,2,2-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8.4Na/c7-3(8)1(4(9)10)2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWOQWYTAACVCO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])C(=O)[O-])(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Na4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189996 | |

| Record name | Tetrasodium ethane-1,1,2,2-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36499-56-6 | |

| Record name | Tetrasodium ethane-1,1,2,2-tetracarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036499566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium ethane-1,1,2,2-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium ethane-1,1,2,2-tetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.